molecular formula C8H11NO2 B8803492 2-(3-Hydroxypropyl)pyridin-3-OL

2-(3-Hydroxypropyl)pyridin-3-OL

Cat. No. B8803492
M. Wt: 153.18 g/mol
InChI Key: WVQUJHYFBWXARI-UHFFFAOYSA-N
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Patent
US09181277B2

Procedure details

A solution of 2-(3-hydroxypropyl)pyridin-3-ol (0.90 g) in 48% hydrobromic acid (20 mL) in a sealed tube was heated at 150° C. for 5 h. The reaction mixture was cooled to rt, concentrated in vacuo and poured into a solution of NaOH in MeOH (1 M). The mixture was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA) to afford the title compound as pale yellow oil (0.24 g, 30.00%), HPLC: 92.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 136.3 (M+1); 1H NMR (400 MHz, CDCl3) δ: 7.99-7.98 (m, 1H), 7.19-7.11 (m, 2H), 4.19 (t, J=7.8 Hz, 2H), 2.91 (t, J=7.8 Hz, 2H), 2.12-2.07 (m, 2H) ppm.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1>Br>[O:11]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
OCCCC1=NC=CC=C1O
Name
Quantity
20 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
poured into a solution of NaOH in MeOH (1 M)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column (eluting agent: 2:1 (v/v) PE/EA)

Outcomes

Product
Name
Type
product
Smiles
O1CCCC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.